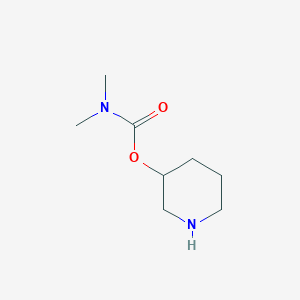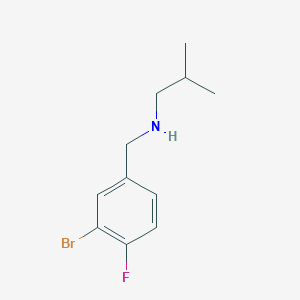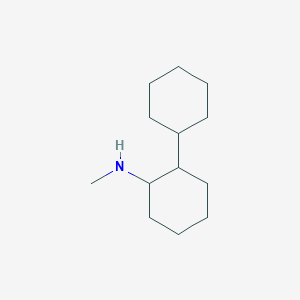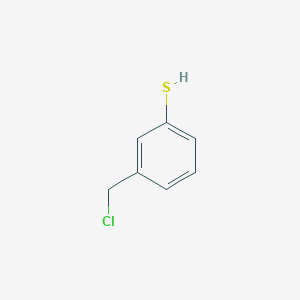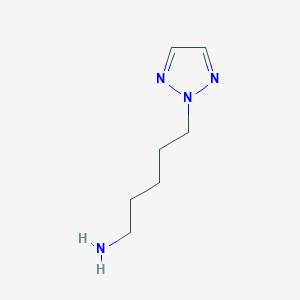
5-(2H-1,2,3-Triazol-2-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2H-1,2,3-Triazol-2-yl)pentan-1-amine is a chemical compound with the molecular formula C7H14N4. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .
Industrial Production Methods
the principles of click chemistry, which are scalable and efficient, suggest that similar methodologies could be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,2,3-Triazol-2-yl)pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amine group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
5-(2H-1,2,3-Triazol-2-yl)pentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(2H-1,2,3-Triazol-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The amine group can also participate in ionic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine
- 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole
- 1,5-disubstituted 1,2,3-triazoles .
Uniqueness
5-(2H-1,2,3-Triazol-2-yl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in click chemistry reactions makes it a valuable tool in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-(triazol-2-yl)pentan-1-amine |
InChI |
InChI=1S/C7H14N4/c8-4-2-1-3-7-11-9-5-6-10-11/h5-6H,1-4,7-8H2 |
InChI Key |
BJSPZEUYJOFZTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


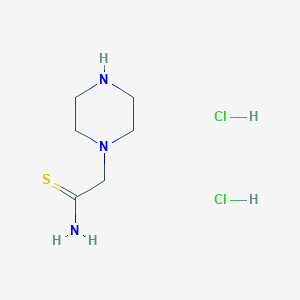

![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B13257437.png)
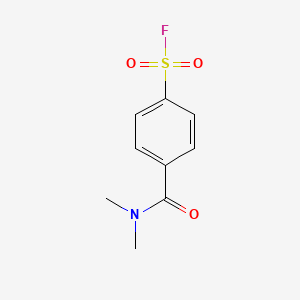
![N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine](/img/structure/B13257447.png)
![Methoxy[(oxolan-3-yl)methyl]amine](/img/structure/B13257452.png)
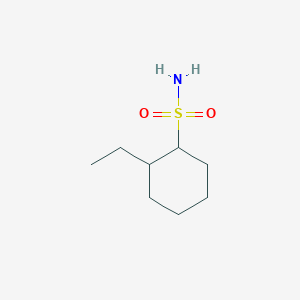
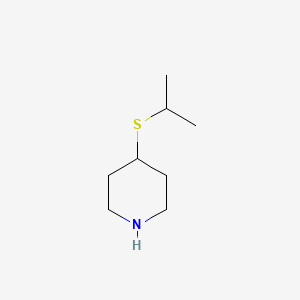
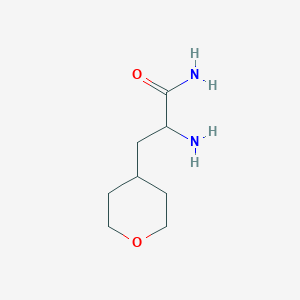
![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13257459.png)
